Fluorofurimazine

Bioluminescence imaging NanoLuc substrate Cell tracking

Fluorofurimazine (FFz) is the highest-performing NanoLuc substrate for in vivo BLI, delivering a 9-fold signal increase over furimazine (i.v.) and 3-fold increase (i.p.). Its fluorinated scaffold confers superior aqueous solubility and bioavailability, enabling higher substrate loading, brighter deep-tissue signals, and reduced cytotoxicity for longitudinal studies. FFz permits simultaneous dual-reporter imaging with firefly luciferase/D-luciferin without cross-reactivity. For CAR-T tracking, viral dissemination, or stem cell engraftment requiring maximum sensitivity and minimal animal usage, FFz outperforms furimazine, hydrofurimazine, and hikarazine analogues. Procure high-purity FFz for reproducible, publication-grade BLI data.

Molecular Formula C24H18F2N4O2
Molecular Weight 432.4 g/mol
CAS No. 2412089-96-2
Cat. No. B12065213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorofurimazine
CAS2412089-96-2
Molecular FormulaC24H18F2N4O2
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F)F
InChIInChI=1S/C24H18F2N4O2/c25-17-8-2-1-5-14(17)11-19-23-29-20(12-15-6-4-10-32-15)24(31)30(23)13-21(28-19)16-7-3-9-18(27)22(16)26/h1-10,13,31H,11-12,27H2
InChIKeyZCOXIHLUZKFAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorofurimazine (FFz): A Fluorinated NanoLuc Substrate Engineered for Superior In Vivo Bioluminescence Imaging


Fluorofurimazine (CAS 2412089-96-2; FFz) is a fluorinated analogue of furimazine, designed as an optimized substrate for NanoLuc luciferase and its derivatives in in vivo bioluminescence imaging (BLI) applications [1]. Unlike the parent compound furimazine, which exhibits poor aqueous solubility and limited bioavailability, FFz incorporates fluorine atoms into the imidazopyrazinone scaffold, markedly enhancing solubility and enabling higher substrate loading in animal models [2]. This structural modification translates to substantially brighter bioluminescent signals and enables sensitive, non-invasive tracking of cellular and viral dynamics in live mice across multiple tissue types [3].

Why Fluorofurimazine Cannot Be Directly Replaced by Furimazine or Other NanoLuc Substrates in Procurement Decisions


Procurement of NanoLuc substrates for in vivo bioluminescence imaging requires careful differentiation because solubility, bioavailability, and signal intensity vary dramatically among analogues. Standard furimazine suffers from poor aqueous solubility and potential cytotoxicity that limit its utility in longitudinal animal studies [1]. While alternative substrates such as hydrofurimazine and hikarazines offer incremental improvements, systematic comparative evaluation demonstrates that fluorofurimazine consistently produces the highest bioluminescence intensity across multiple administration routes and experimental models [2]. Substituting a lower-performing substrate may result in insufficient signal-to-noise ratios, increased animal usage due to failed imaging sessions, or compromised detection of low-abundance targets in deep tissues. The quantitative evidence below establishes the specific performance differentials that justify selection of FFz over its closest analogs [3].

Fluorofurimazine Procurement Evidence: Quantified Performance Advantages Over Closest In-Class Comparators


Fluorofurimazine Delivers 9-Fold Brighter In Vivo Signal Than Furimazine After Intravenous Administration

In a systematic evaluation of five furimazine analogues for in vivo bioluminescence imaging of transferred cells in mice, the NanoLuc/fluorofurimazine pair generated the highest bioluminescence intensity among all tested substrates following intravenous administration. The study directly compared FFz against the standard NanoLuc substrate furimazine and the O-acetylated analogue hikarazine-003 under identical experimental conditions [1].

Bioluminescence imaging NanoLuc substrate Cell tracking

Fluorofurimazine Maintains 3-Fold Higher Signal Than Furimazine Following Intraperitoneal Administration

The same head-to-head comparative study evaluated substrate performance following intraperitoneal (i.p.) injection, a common route for routine in vivo imaging workflows. FFz maintained a substantial performance advantage over furimazine even when delivered via this alternative route [1].

Intraperitoneal delivery Bioluminescence imaging NanoLuc substrate

Fluorofurimazine Generates Higher Photon Flux at Lower Concentrations Than Furimazine In Vitro

In a 2025 study evaluating FFz for tracking influenza A virus replication, in vitro assays revealed that FFz produced higher photon flux at lower substrate concentrations compared to furimazine [1]. This concentration-dependent advantage indicates superior catalytic efficiency with NanoLuc luciferase.

In vitro assay Photon flux Substrate efficiency

Fluorofurimazine Enables Detection of Deep Tissue Signals Comparable to AkaLuc/AkaLumine Despite Blue-Light Emission

Despite emitting primarily blue light (which is more strongly attenuated by tissue than red-shifted signals), the NanoLuc/fluorofurimazine pair successfully visualized cells trapped in mouse lung vasculature with sensitivity comparable to the AkaLuc/AkaLumine system, which emits red-shifted light optimized for deep tissue penetration [1]. This cross-system comparison demonstrates that FFz's exceptional brightness compensates for the optical limitations of blue-light emission.

Deep tissue imaging Dual-color BLI Lung vasculature

Fluorofurimazine Demonstrates Reduced In Vivo Toxicity and Preserved Pathogenicity Profile Compared to Furimazine

In a mouse model of influenza A virus infection, FFz enabled more sensitive and sustained monitoring of viral replication without increasing toxicity compared to furimazine. Crucially, FFz did not alter viral pathogenicity at sublethal infectious doses, whereas furimazine is characterized as 'often toxic and less reliable' for longitudinal studies [1].

Viral tracking Longitudinal imaging Toxicity comparison

Recommended Procurement Scenarios for Fluorofurimazine Based on Validated Performance Evidence


Longitudinal Tracking of Transferred Cells Requiring Maximum Detection Sensitivity

For studies involving adoptive cell transfer, CAR-T cell tracking, or stem cell engraftment where detecting small cell populations is critical, FFz provides the highest bioluminescence intensity among commercially available NanoLuc substrates. The 9-fold signal increase over furimazine (i.v.) and 3-fold increase (i.p.) directly translate to enhanced detection limits and reduced animal numbers [1].

Viral Infection Studies Requiring Non-Perturbing, Low-Toxicity Longitudinal Imaging

When tracking viral replication and dissemination over multiple time points, FFz offers a superior safety profile compared to furimazine. The documented lower toxicity and preserved pathogenicity in influenza A virus models make FFz the substrate of choice for BLI-based virology research where experimental artifacts from substrate toxicity must be minimized [1].

Dual-Reporter In Vivo Imaging with Firefly Luciferase

FFz's specificity for NanoLuc luciferase enables simultaneous use with firefly luciferase (Fluc) and its substrate D-luciferin in dual-reporter imaging studies. This orthogonal substrate specificity allows multiplexed tracking of two distinct biological processes in the same animal without cross-reactivity, a feature not universally shared by all NanoLuc substrate analogues [1].

Deep Tissue NanoLuc Imaging in Organs Including Lung Vasculature

Despite NanoLuc's blue-light emission, FFz generates sufficient signal intensity to visualize cells in deep tissues such as lung vasculature, performing comparably to the red-shifted AkaLuc/AkaLumine system in this context [1]. Researchers requiring deep tissue sensitivity while maintaining the genetic advantages of the compact NanoLuc reporter (small size, ATP independence) should prioritize FFz over furimazine or hikarazine analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorofurimazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.